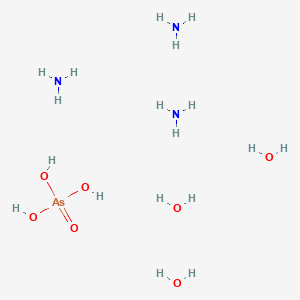![molecular formula C15H11FO5 B577587 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261970-06-2](/img/structure/B577587.png)
3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid is a chemical compound with a biphenyl structure . It has been described as a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) .
Synthesis Analysis
The synthesis of biphenyl derivatives like 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid often involves Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The synthesis of biphenyl compounds also involves reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid is C14H12O3 and its molecular weight is 228.2 .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It’s a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The reaction involves the oxidative addition of an aryl halide to palladium metal, leading to the conversion of Pd(0) to Pd(II) . Organoboron reagents, such as “3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid”, are used in this process .
- Results or Outcomes: The reaction results in the formation of a new carbon-carbon bond. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety And Hazards
Safety data for 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The future directions for research on 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid and similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For example, activation of FFA4 has been shown to have potentially beneficial effects such as stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in 3T3-L1 adipocytes, and inhibiting release of proinflammatory mediators from RAW264.7 macrophages . These findings suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .
Propriétés
IUPAC Name |
4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSNMBMBVAPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690936 |
Source


|
| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
CAS RN |
1261970-06-2 |
Source


|
| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)


![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)